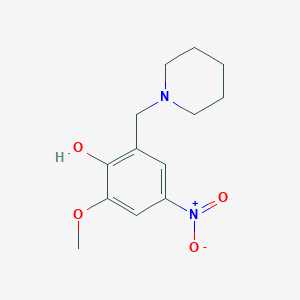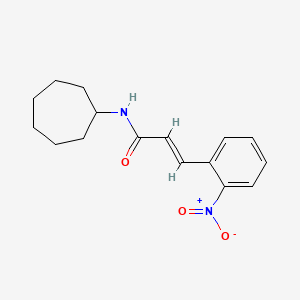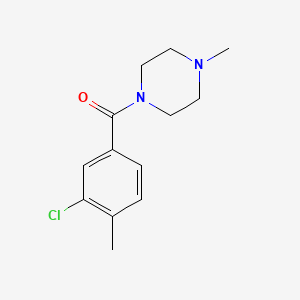
1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine, also known as CMMP, is a compound that has gained attention in the scientific community due to its potential applications in drug development. CMMP is a piperazine derivative that has shown promising results in preclinical studies as an anticancer agent, anti-inflammatory agent, and as a potential treatment for neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has been found to have a low toxicity profile in animal studies. It has been shown to have minimal effects on liver and kidney function, and no significant changes in blood chemistry parameters. 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful effects on cells and tissues. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine. One area of interest is its potential as a treatment for neurological disorders. Further studies are needed to determine its efficacy and safety in animal models of these diseases. Another area of interest is its potential as an anticancer agent. Studies are needed to determine its effectiveness in animal models of cancer and to identify the specific mechanisms by which it inhibits cancer cell growth. Additionally, studies are needed to determine the optimal dosage and dosing regimen for 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine in various applications.
Métodos De Síntesis
The synthesis of 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine involves the reaction of 3-chloro-4-methylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction yields 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine as a white crystalline solid with a melting point of 144-146°C.
Aplicaciones Científicas De Investigación
1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has been studied extensively for its potential applications in drug development. In preclinical studies, 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has also been studied as an anti-inflammatory agent, with results showing that it can reduce inflammation in animal models of arthritis. Additionally, 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(3-chloro-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-3-4-11(9-12(10)14)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHDJYACZDKYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5801010.png)



![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)
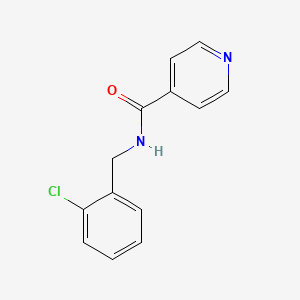
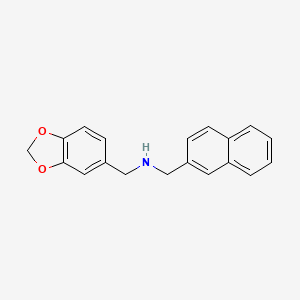

![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)

